molecular formula C8H4F3NO3 B1313658 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS No. 58808-61-0

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Cat. No. B1313658
CAS RN: 58808-61-0
M. Wt: 219.12 g/mol
InChI Key: WUCSOOFBCSHTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a chemical compound with the CAS Number 58808-61-0 . It has a molecular weight of 219.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is C8H4F3NO3 . The InChI code is 1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H .


Physical And Chemical Properties Analysis

The compound “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a solid . It has a boiling point of 253.9±35.0 C at 760 mmHg .

Scientific Research Applications

Synthesis of Antimicrobial and Anticancer Agents

This compound has been used in the synthesis of derivatives aimed at combating drug resistance by pathogens and cancerous cells. The molecular structures of these derivatives have been confirmed through various methods .

Intermediate in Organic Synthesis

It serves as an intermediate in organic synthesis processes, including the preparation of other complex compounds .

Thermophysical Property Research

The compound is also used in thermophysical property research, providing critical data for pure compounds with a focus on organics .

Safety and Hazards

The safety information available indicates that “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” may be harmful if swallowed (Hazard Statements: H302) . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCSOOFBCSHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453884
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

CAS RN

58808-61-0
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane (5.5 g), a solution of hydrogen chloride in dioxane (4 M, 15 ml), and water (5 ml) was stirred for 4 hours. The mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (100 ml). The organic extract was concentrated under reduced pressure to afford 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanone (4.5 g, 85% yield)
Name
trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.